Functional Potency (EC₅₀) Comparison: CB2R Agonist 1 vs. JWH133, HU308, and AM1241
CB2R agonist 1 exhibits a functional EC₅₀ of 0.56 µM (560 nM) for human CB2R activation . In cross-study comparison, this value is approximately 8.9-fold less potent than JWH133 (EC₅₀ 63 nM in mouse CB2R cAMP assay; human Ki 3.4 nM) [1], approximately 100-fold less potent than HU308 (human CB2R EC₅₀ 5.57 nM; Ki 22.7 nM) , and approximately 4.3-fold less potent than AM1241 (human CB2R EC₅₀ 131 nM; Ki 3.4 nM) . This quantifiable difference in potency establishes that CB2R agonist 1 occupies a distinct position in the CB2R agonist potency spectrum, which may be advantageous in assays requiring lower receptor occupancy or reduced desensitization.
| Evidence Dimension | Functional potency (EC₅₀) at human CB2R |
|---|---|
| Target Compound Data | EC₅₀ = 0.56 µM (560 nM) |
| Comparator Or Baseline | JWH133: EC₅₀ = 63 nM (mouse CB2R, cAMP); HU308: EC₅₀ = 5.57 nM; AM1241: EC₅₀ = 131 nM |
| Quantified Difference | 8.9-fold less potent vs. JWH133; 100-fold less potent vs. HU308; 4.3-fold less potent vs. AM1241 |
| Conditions | CB2R functional activation assay; target compound data derived from vendor specification; comparator data from published cAMP and binding assays. |
Why This Matters
Understanding relative potency is critical for selecting the appropriate CB2R agonist for in vitro and in vivo studies, as potency directly influences dosing, receptor occupancy, and the risk of off-target effects.
- [1] Involvement of central cannabinoid CB2 receptor in reducing mechanical allodynia in a mouse model of neuropathic pain (JWH133 EC₅₀ data). Read by QxMD. View Source
